molecular formula C23H18N2O4 B7744584 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

Cat. No.: B7744584
M. Wt: 386.4 g/mol
InChI Key: LRNXCENIDVIXPW-UHFFFAOYSA-N
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Description

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a heterocyclic compound featuring a benzo[h]quinoline core substituted with an ethoxycarbonyl group at position 3 and linked via an amino bridge to a benzoic acid moiety at position 2. This structure combines the aromatic rigidity of quinoline with the hydrogen-bonding capacity of the carboxylic acid group, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.

Synthesis of related quinoline-amino benzoic acid derivatives typically involves coupling 4-chloroquinoline derivatives with aminobenzoic acid in ethanol under acidic conditions (e.g., HCl catalysis) . The ethoxycarbonyl substituent may be introduced via palladium-catalyzed cross-coupling or esterification reactions, as seen in similar systems .

Properties

IUPAC Name

4-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-6-4-3-5-14(17)9-12-18(20)21(19)25-16-10-7-15(8-11-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNXCENIDVIXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted benzoic acids.

Scientific Research Applications

The compound 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C20H18N2O3C_{20}H_{18}N_{2}O_{3}. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The ethoxycarbonyl group enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent . Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research has shown that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been explored, indicating potential use as an antimicrobial agent against resistant strains of bacteria.

Material Science

The unique structure of this compound lends itself to applications in the development of advanced materials.

Applications

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures can enhance charge mobility and improve device efficiency.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties, particularly in creating materials with specific thermal or mechanical characteristics.

Chemical Synthesis

The compound is also utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : This can introduce additional functional groups to the molecule.
  • Coupling Reactions : It can be coupled with other aromatic compounds to create larger, more complex structures.

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound’s structural analogues differ primarily in substituents on the quinoline ring, the nature of the linker, and peripheral functional groups. Key examples include:

4-[(Quinolin-4-yl)amino]benzoic Acid Derivatives (F01–F09)
  • Example: 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid (F01) Substituent: Trifluoromethyl at quinoline position 5. Properties: Higher melting point (323.7–324.9°C) due to increased molecular rigidity and hydrophobic interactions . Bioactivity: Enhanced antiviral activity compared to unsubstituted analogues, attributed to the electron-withdrawing trifluoromethyl group improving target binding .
4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic Acid
  • Substituents: Chloro and methoxy groups at quinoline positions 5 and 6.
  • Impact: Chlorine increases electrophilicity, while methoxy improves solubility.
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic Acid
  • Structure: Thiazolidinone ring replaces the quinoline core.
4-((3aS,4R,9bR)-6-Ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopent[a]quinolin-4-yl)benzoic Acid
  • Modification: Cyclopentane-fused quinoline with an ethoxy group.
  • Effect : The fused ring system restricts rotational freedom, improving binding specificity in receptor-ligand systems .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C24H19N2O4* ~399.4 Not Reported Ethoxycarbonyl, benzoic acid
F01 (Trifluoromethyl derivative) C17H11F3N2O2 332.3 323.7–324.9 CF3
F03 (Methyl derivative) C17H14N2O2 278.3 278.7–279.4 CH3
Cyclopentane-fused analogue C21H21NO3 335.4 Not Reported Ethoxy, cyclopentane

*Estimated based on structural analogues.

  • Solubility : The ethoxycarbonyl group in the target compound likely enhances lipophilicity compared to hydroxyl or carboxylate analogues (e.g., 4-hydroxybenzoic acid derivatives in ).
  • Thermal Stability : Higher melting points in trifluoromethyl-substituted derivatives (F01) suggest stronger intermolecular forces due to halogen interactions .

Biological Activity

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a quinoline moiety, which is known for its diverse biological activities. The molecular formula is C19H18N2O3, and it can be synthesized through various organic reactions involving substituted anilines and quinoline derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives of benzoic acid exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-7 (breast cancer)5.85
Compound BA549 (lung cancer)4.53
This compoundVariousTBDCurrent Study

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have comparable potency to established chemotherapeutics.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression. In particular, it was found to inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair:

EnzymeInhibition TypeIC50 Value (µM)Reference
DNA Topoisomerase IICompetitive Inhibition10.5

This inhibition can lead to increased DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coliBactericidal32
S. aureusBacteriostatic16

These findings suggest that the compound could be explored further for potential applications in treating bacterial infections.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, including:

  • Enzyme Binding : The compound may bind to active sites on enzymes like DNA topoisomerase II, inhibiting their function.
  • Cellular Uptake : Its structural properties may facilitate cellular uptake, allowing it to exert effects intracellularly.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy, suggesting a synergistic effect.

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